1-[3-(Benzyloxy)cyclobutyl]methanamine
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Overview
Description
1-[3-(Benzyloxy)cyclobutyl]methanamine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclobutyl derivative with a benzyloxy group attached to the cyclobutane ring and a methanamine group. This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)cyclobutyl]methanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-(Benzyloxy)cyclobutanone: This intermediate can be prepared by reacting cyclobutanone with benzyl alcohol in the presence of an acid catalyst.
Reduction to 3-(Benzyloxy)cyclobutanol: The ketone group in 3-(Benzyloxy)cyclobutanone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to this compound: The alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)cyclobutyl]methanamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, ammonia.
Major Products:
Oxidation: Benzyloxy aldehydes, benzyloxy carboxylic acids.
Reduction: Cyclobutylmethanamine.
Substitution: Various substituted amines.
Scientific Research Applications
1-[3-(Benzyloxy)cyclobutyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)cyclobutyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the cyclobutyl ring provides structural stability . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-[3-(Benzyloxy)cyclobutyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
3-(Benzyloxy)cyclobutanone: An intermediate in the synthesis of 1-[3-(Benzyloxy)cyclobutyl]methanamine.
Uniqueness: this compound is unique due to its combination of a benzyloxy group and a cyclobutyl ring, which imparts specific chemical and biological properties . Its structural features make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanamine |
InChI |
InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
UETORNMTFRTONA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
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